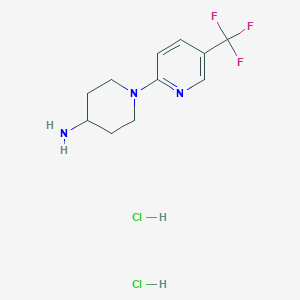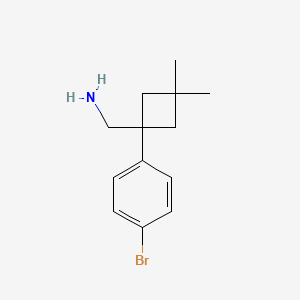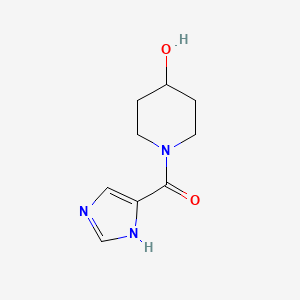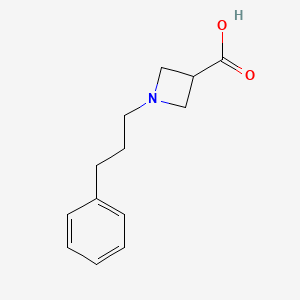
1-(5-三氟甲基吡啶-2-基)哌啶-4-胺二盐酸盐
描述
“1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” is a chemical compound with the CAS Number: 565453-20-5 . It has a molecular weight of 245.25 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine”, has been discussed in several studies . The synthesis involves various methods and the structures of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and HRMS .Physical And Chemical Properties Analysis
“1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” is a powder at room temperature . It has a molecular weight of 245.25 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved sources.科学研究应用
药物设计与发现
哌啶衍生物在药物设计中至关重要,因为它们存在于许多药物中。特别是三氟甲基基团增强了药物的代谢稳定性和生物利用度。该化合物可以作为开发针对各种疾病具有潜在活性的新药物的构建块 .
杀菌剂的合成
研究表明,某些哌啶衍生物表现出显著的杀菌活性。三氟甲基基团有助于杀菌特性的最佳结构,使该化合物成为合成新型杀菌剂的候选化合物 .
螯合剂的开发
该化合物的结构使其能够充当螯合剂,在配位配合物中与金属结合。这种应用在金属有机骨架 (MOF) 的合成和催化中具有价值 .
有机合成
在有机合成中,该化合物可用于将三氟甲基基团引入其他分子,这是提高潜在治疗剂的化学和代谢稳定性的理想修饰 .
分析化学
该化合物的独特结构使其适合用作分析技术(如核磁共振波谱)中的标准品或试剂,有助于阐明复杂分子的结构 .
药理学研究
由于其结构特征,该化合物可用于药理学研究以研究药物与生物靶标的相互作用,这可能导致发现新的治疗剂 .
材料科学
三氟甲基基团的掺入可以增强材料的性能,例如提高抗降解性。该化合物可用于开发具有改进性能的新材料 .
催化
哌啶衍生物可以充当催化体系中的配体,潜在地提高化学反应的效率和选择性。该化合物的结构可能在催化过程中提供独特的优势 .
安全和危害
The safety information available indicates that “1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
未来方向
TFMP derivatives, including “1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine”, have found applications in the agrochemical and pharmaceutical industries . Many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
作用机制
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride. Once the targets are identified, it will be possible to map out the biochemical pathways involved .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride’s action are currently unknown. These effects would be dependent on the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets .
生化分析
Biochemical Properties
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering protein conformation .
Cellular Effects
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production . Additionally, it can impact cell signaling pathways, affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with potential impacts on cell viability and function .
Dosage Effects in Animal Models
The effects of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, toxic or adverse effects may be observed, including cell damage and impaired organ function . Threshold effects and dose-response relationships are important considerations in these studies .
Metabolic Pathways
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may affect pathways related to energy production, lipid metabolism, and amino acid synthesis . These interactions can lead to changes in cellular metabolism and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins, facilitating its uptake and distribution . Additionally, its localization and accumulation within certain cellular compartments can influence its effectiveness and function .
Subcellular Localization
The subcellular localization of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell .
属性
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.2ClH/c12-11(13,14)8-1-2-10(16-7-8)17-5-3-9(15)4-6-17;;/h1-2,7,9H,3-6,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEIKSYKAJIXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469294.png)


![1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469297.png)
![1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1469300.png)


![1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469305.png)

![4-[3-(Methoxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1469308.png)


![1-[(2-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1469313.png)
![3-{[(1-Hydroxycyclopentyl)methyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B1469314.png)